molecular formula C36H24N4S B8501126 2,5-Bis(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene CAS No. 403504-12-1

2,5-Bis(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene

Cat. No. B8501126
CAS RN: 403504-12-1
M. Wt: 544.7 g/mol
InChI Key: ZWUVNOAAKPJFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene is a useful research compound. Its molecular formula is C36H24N4S and its molecular weight is 544.7 g/mol. The purity is usually 95%.
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properties

CAS RN

403504-12-1

Molecular Formula

C36H24N4S

Molecular Weight

544.7 g/mol

IUPAC Name

2-[3,4-diphenyl-5-(6-pyridin-2-ylpyridin-2-yl)thiophen-2-yl]-6-pyridin-2-ylpyridine

InChI

InChI=1S/C36H24N4S/c1-3-13-25(14-4-1)33-34(26-15-5-2-6-16-26)36(32-22-12-20-30(40-32)28-18-8-10-24-38-28)41-35(33)31-21-11-19-29(39-31)27-17-7-9-23-37-27/h1-24H

InChI Key

ZWUVNOAAKPJFOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=CC(=N4)C5=CC=CC=N5)C6=CC=CC(=N6)C7=CC=CC=N7

Origin of Product

United States

Synthesis routes and methods

Procedure details

After placing 3.5 g of 3,4-diphenylthiophene and 60 ml of tetrahydrofuran in a flask and cooling to −30° C. in an argon atmosphere, 11 ml of a 1.5 mol/l concentration n-butyllithium/n-hexane solution was added dropwise. The mixture was stirred at −30° C. for 2 hours, and then 4.1 g of a zinc chloride/tetramethylethylenediamine complex was added before raising the temperature to room temperature. After stirring for 30 minutes, 3.8 g of 2-bromo-6-(2-pyridyl)pyridine and 0.52 g of a palladium chloride/bistriphenylphosphine complex were added and the mixture was stirred for 2 hours at reflux temperature. After completion of the reaction, the product was cooled to room temperature, purified water was added, the organic layer was extracted, and the concentrate obtained using an evaporator was purified by recrystallization to obtain 4.5 g of 2-(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene. After placing 3.3 g of the 2-(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene and 80 ml of tetrahydrofuran in a flask and cooling to −30° C. in an argon atmosphere, 6.2 ml of a 1.5 mol/l concentration n-butyllithium/n-hexane solution was added dropwise. The mixture was stirred at −30° C. for 2 hours, and then 2.4 g of a zinc chloride/tetramethyl-ethylenediamine complex was added before raising the temperature to room temperature. After stirring for 30 minutes, 2.2 g of 2-bromo-6-(2-pyridyl)pyridine and 0.30 g of a palladium chloride/bistriphenylphosphine complex were added and the mixture was stirred for 2 hours at reflux temperature. After completion of the reaction, the product was cooled to room temperature, purified water was added, and the organic layer was extracted. The organic layer was concentrated with an evaporator and purified by column chromatography and recrystallization to obtain 1.1 g of BPPDPT.
Name
2-(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
n-butyllithium n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

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